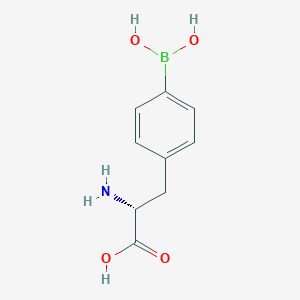

4-Borono-D-phenylalanine

説明

The exact mass of the compound 4-Borono-D-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Borono-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Borono-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R)-2-amino-3-(4-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIVJOSXJDORSP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370208 | |

| Record name | 4-Borono-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111821-49-9 | |

| Record name | 4-Borono-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dihydroxyboryl-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Borono-D-phenylalanine chemical structure and properties

An In-depth Technical Guide to 4-Borono-D-phenylalanine

Introduction

4-Borono-D-phenylalanine (D-BPA) is the D-enantiomer of the more commonly studied 4-Borono-L-phenylalanine (L-BPA). It is a synthetic amino acid derivative where a boronic acid group (-B(OH)₂) is substituted at the para-position of the phenyl ring of D-phenylalanine. While the L-isomer has been extensively investigated and used clinically as a boron delivery agent for Boron Neutron Capture Therapy (BNCT), the D-isomer also holds significant interest for researchers.[1] Its distinct stereochemistry may influence its interaction with biological systems, such as amino acid transporters, potentially offering different pharmacokinetic profiles. This guide provides a detailed overview of the chemical structure, properties, and key experimental methodologies related to 4-Borono-D-phenylalanine for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The fundamental structure of 4-Borono-D-phenylalanine is based on the D-phenylalanine scaffold. Key identification parameters are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-3-(4-boronophenyl)propanoic acid[1] |

| CAS Number | 111821-49-9 |

| Molecular Formula | C₉H₁₂BNO₄ |

| Molecular Weight | 209.01 g/mol |

| SMILES String | N--INVALID-LINK--C(O)=O |

| InChI Key | NFIVJOSXJDORSP-MRVPVSSYSA-N |

Physicochemical and Biological Properties

The properties of 4-Borono-D-phenylalanine are crucial for its handling, formulation, and biological activity.

| Property | Value / Description |

| Appearance | White to off-white solid/powder.[2] |

| Purity (Assay) | Typically ≥97.0% (HPLC). |

| Optical Activity | [α]/D +6.0±1.0°, c = 0.5 in 2% HCl. |

| pKa (Predicted) | 2.20 ± 0.10.[2] |

| Solubility | The L-isomer is known to have very low water solubility (0.72 ± 0.13 g/L), requiring formulation with fructose or other solubilizers for clinical use.[3][4] The D-isomer is expected to have similarly low aqueous solubility. |

| Storage Temperature | 2-8°C. |

| Biological Role | Primarily investigated as a boron delivery agent for Boron Neutron Capture Therapy (BNCT).[1] The boron-10 (¹⁰B) isotope has a high propensity to capture thermal neutrons. |

| Cellular Uptake | Transport into cells is mediated by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[3][5][6][7] |

Core Application: Boron Neutron Capture Therapy (BNCT)

BNCT is a binary radiation therapy that utilizes a non-toxic boron carrier and non-ionizing thermal neutrons to selectively destroy cancer cells.[8][9] 4-Borono-phenylalanine is the leading clinical agent for this purpose.[8]

The process involves two main steps:

-

Selective Accumulation : The patient is administered a ¹⁰B-enriched compound, such as 4-Borono-D-phenylalanine. Due to the high metabolic rate of tumor cells and the overexpression of amino acid transporters (LAT1), the compound selectively accumulates in malignant tissues.[6][10]

-

Neutron Irradiation : The tumor site is then irradiated with a beam of low-energy (thermal) neutrons.[10] These neutrons are largely harmless to normal tissue but are readily captured by the ¹⁰B nuclei concentrated in the tumor cells.

This capture event triggers a nuclear fission reaction: ¹⁰B + n → [¹¹B]* → ⁴He (α particle) + ⁷Li + γ. The resulting high-energy alpha particles and lithium-7 nuclei have a very short path length (5-9 µm), approximately the diameter of a single cell.[9][10] This ensures that their destructive energy is deposited almost exclusively within the boron-laden cancer cells, sparing the surrounding healthy tissue.

Experimental Protocols

General Synthesis Workflow

The synthesis of 4-borono-phenylalanine typically involves the introduction of a boronic acid group onto a protected phenylalanine derivative, followed by deprotection. While specific protocols may vary, a common strategy starts with a protected 4-halo-phenylalanine.

Detailed Steps (Adapted from L-BPA Synthesis[11]):

-

Boronation of Protected Precursor : An N-protected (e.g., Boc-protected) 4-halo-D-phenylalanine is dissolved in an appropriate anhydrous solvent (e.g., THF). The solution is cooled to a low temperature (e.g., -78°C).

-

An organolithium reagent (e.g., n-BuLi) is added dropwise to facilitate metal-halogen exchange.

-

A borating agent, such as triisopropyl borate, is then added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched, and the N-protected 4-borono-D-phenylalanine intermediate is isolated and purified.[11]

-

Deprotection : The purified intermediate is suspended in a solvent mixture, such as acetone and water.[11]

-

A strong acid, like concentrated hydrochloric acid, is added, and the mixture is heated (e.g., to 55°C) for 1-2 hours until HPLC analysis confirms the completion of the reaction.[11]

-

Purification and Isolation : The reaction mixture is cooled, and the pH is carefully adjusted using a base (e.g., NaOH solution) to the isoelectric point (around 6.0) to precipitate the product.[11]

-

The resulting solid is collected by filtration, washed with water and an acetone/water mixture, and then dried under vacuum to yield pure 4-Borono-D-phenylalanine.[11]

Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and quantifying 4-Borono-D-phenylalanine in various matrices.

Methodology: Quantification in Biological Samples (Adapted from Di Pierro et al.[12])

This method uses pre-column derivatization with o-phthalaldehyde (OPA) for fluorimetric detection.

-

Sample Preparation :

-

Biological samples (e.g., blood, tissue homogenates) are deproteinized using an acid like perchloric acid.

-

The mixture is centrifuged, and the supernatant is neutralized.

-

-

Derivatization :

-

An aliquot of the prepared sample is mixed with an OPA/thiol reagent in a borate buffer. The reaction proceeds for a few minutes at room temperature to form a fluorescent isoindole derivative.

-

-

Chromatographic Conditions :

-

Column : Reversed-phase C18 column.

-

Mobile Phase : A gradient elution using a mixture of a buffered aqueous phase (e.g., sodium acetate with THF) and an organic phase (e.g., methanol).

-

Detection : Fluorimetric detector with excitation at ~330 nm and emission at ~430 nm.

-

Quantification : The concentration is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of 4-Borono-D-phenylalanine.[12]

-

-

Chiral HPLC : To determine the enantiomeric purity (ratio of D to L isomers), a specific chiral column and mobile phase are required, as described in synthesis patents.[11]

In Vitro Cellular Uptake Assay

This protocol is designed to measure the accumulation of 4-Borono-D-phenylalanine in cancer cells.

Methodology (Adapted from Wittig et al.[1][13])

-

Cell Culture :

-

Uptake Experiment :

-

Cells are washed and pre-incubated in an amino acid-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to deplete intracellular amino acid pools.

-

The buffer is replaced with a solution containing a known concentration of 4-Borono-D-phenylalanine (e.g., 4.9 mmol/liter) in HBSS.

-

Cells are incubated for various time points (e.g., 10, 30, 60, 120 minutes) at a controlled temperature (e.g., 37°C).[13]

-

To study competitive inhibition, other amino acids (like L-tyrosine or L-DOPA) can be co-incubated with D-BPA.[13]

-

-

Separation and Lysis :

-

At the end of the incubation period, the uptake is stopped rapidly. The cells are separated from the extracellular medium containing boron using an oil filtration technique to prevent leakage.[1][13] This involves layering the cell suspension over a non-aqueous layer (e.g., silicone oil) and centrifuging the cells through it.

-

The cell pellet is then lysed to release the intracellular contents.

-

-

Quantification of Boron :

-

The total intracellular boron content is quantified using a highly sensitive analytical technique such as Direct-Current Plasma Atomic Emission Spectroscopy (DCP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][13]

-

Results are typically normalized to the cell count or total protein content and expressed as µg of boron per 10⁶ cells.[13]

-

References

- 1. Mechanisms of transport of p-borono-phenylalanine through the cell membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. A Review of Boron Neutron Capture Therapy: Its History and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BNCT - Mechanism of treatment [bnct.kek.jp]

- 11. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. bioone.org [bioone.org]

4-Borono-D-phenylalanine synthesis pathways from L-phenylalanine

An In-depth Technical Guide to the Synthesis of 4-Borono-D-phenylalanine from L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Borono-D-phenylalanine (D-BPA) is a critical chiral building block, most notably utilized as a boron delivery agent in Boron Neutron Capture Therapy (BNCT) for cancer treatment. The stereochemistry of the amino acid is crucial for its biological activity and transport. While its enantiomer, L-BPA, can be synthesized from readily available L-tyrosine, the production of the D-enantiomer from the inexpensive and abundant L-phenylalanine presents a significant synthetic challenge. This technical guide provides a detailed overview of modern chemoenzymatic pathways for the synthesis of D-BPA, starting from L-phenylalanine. It outlines key enzymatic cascade reactions, provides detailed experimental protocols, summarizes quantitative performance data, and visualizes the synthetic workflows.

Introduction: The Challenge of Stereoinversion

The core challenge in synthesizing D-BPA from L-phenylalanine is the inversion of the stereocenter at the alpha-carbon. Direct chemical methods for this transformation often involve harsh conditions and can lead to racemization, reducing the overall yield of the desired enantiomer. Biocatalysis offers a highly specific and efficient alternative, employing enzymes that can distinguish between enantiomers and catalyze reactions under mild conditions.

This guide focuses on two primary chemoenzymatic strategies:

-

Pathway 1: Sequential Enzymatic Deamination and Asymmetric Reductive Amination. This pathway involves the conversion of L-phenylalanine into a prochiral keto acid intermediate, which is then stereoselectively converted to D-phenylalanine.

-

Pathway 2: Dynamic Kinetic Resolution via Deracemization. This strategy begins with the conversion of a phenylalanine precursor to a racemic mixture, followed by the selective removal of the L-enantiomer and its recycling, leading to the accumulation of the D-enantiomer.

The resulting D-phenylalanine (or a derivative thereof) is then subjected to a chemical borylation step to yield the final D-BPA product.

Pathway 1: Two-Step Enzymatic Stereoinversion Cascade

This elegant pathway utilizes a two-enzyme cascade to achieve the stereoinversion of L-phenylalanine to D-phenylalanine. The process first removes the existing chiral center to create a flat, prochiral intermediate, and then builds a new chiral center with the desired D-configuration.

The key steps are:

-

Deamination: An L-amino acid deaminase (LAAD) selectively oxidizes L-phenylalanine to its corresponding α-keto acid, phenylpyruvic acid.

-

Reductive Amination: A D-amino acid dehydrogenase (DAADH) catalyzes the stereoselective reductive amination of phenylpyruvic acid to D-phenylalanine.

-

Cofactor Regeneration: The DAADH enzyme requires a reduced nicotinamide cofactor (NADPH). A third enzyme, such as formate dehydrogenase (FDH), is typically included to regenerate NADPH in situ, making the process more cost-effective.

-

Chemical Borylation: The resulting D-phenylalanine is converted to D-BPA using established chemical methods.

Quantitative Data for Pathway 1

This multi-enzyme system has demonstrated high efficiency and stereoselectivity.

| Product | Starting Material | Key Enzymes | Yield | Enantiomeric Excess (e.e.) | Reference |

| D-phenylalanine | L-phenylalanine (10 mM) | PmLAAD, m-DAPDH, FDH | Quantitative | >99% | [1] |

| D-4-Br-phenylalanine | 4-Br-phenylpyruvic acid | DAADH, GDH | Complete Conversion | >99% | [2] |

Note: The second entry starts from the keto acid but demonstrates the high efficiency of the key DAADH step.

Experimental Protocol: Synthesis of D-Phenylalanine from L-Phenylalanine

This protocol is a synthesized example based on the literature for a whole-cell biocatalytic process.[1]

-

Biocatalyst Preparation:

-

E. coli cells independently overexpressing L-amino acid deaminase from Proteus mirabilis (PmLAAD) and D-amino acid dehydrogenase from Sphingomonas thermophilum (m-DAPDH) are cultivated and harvested.

-

A third strain expressing formate dehydrogenase (FDH) for cofactor regeneration is also prepared.

-

The cells are washed and can be used as whole-cell biocatalysts, either as wet cells or lyophilized powder.

-

-

Reaction Setup (Analytical Scale):

-

Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).

-

To the buffer, add the following components to their final concentrations:

-

L-phenylalanine: 10 mM

-

Sodium formate: 20 mM (for cofactor regeneration)

-

NADP⁺: 1 mM

-

-

Add the whole-cell biocatalysts (e.g., 10-20 mg/mL wet cell weight of each strain).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

-

-

Monitoring and Analysis:

-

Withdraw aliquots at various time points.

-

Stop the enzymatic reaction by adding acid (e.g., HCl) or a water-miscible organic solvent (e.g., acetonitrile).

-

Centrifuge to remove cell debris.

-

Analyze the supernatant using chiral HPLC to determine the concentration and enantiomeric excess of D-phenylalanine.

-

Pathway 2: Dynamic Kinetic Resolution via Chemoenzymatic Deracemization

This pathway is a powerful one-pot method that starts from a precursor like cinnamic acid, which can be produced from L-phenylalanine using Phenylalanine Ammonia Lyase (PAL). The strategy relies on creating a racemic mixture and then continuously removing the unwanted L-enantiomer while recycling it back into the racemic pool, thus driving the equilibrium towards the desired D-enantiomer.

The key steps are:

-

Amination (Optional Start): Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis (AvPAL) catalyzes the amination of a substituted trans-cinnamic acid to produce a racemic (D,L)-arylalanine mixture.[3]

-

Stereoselective Oxidation: L-amino acid deaminase (PmLAAD) selectively oxidizes the L-enantiomer of the arylalanine to the corresponding imino acid.

-

Non-selective Reduction: A mild chemical reducing agent, such as ammonia-borane (NH₃BH₃), non-selectively reduces the imino acid back to the racemic D,L-arylalanine mixture.

-

Enrichment: The iteration of steps 2 and 3 leads to the gradual accumulation of the D-enantiomer, which is not a substrate for the LAAD enzyme.[1][4]

-

Chemical Borylation: The resulting D-arylalanine is converted to D-BPA.

Quantitative Data for Pathway 2

This one-pot synthesis has proven effective for producing various D-arylalanines with high optical purity.

| Product | Starting Material | Key Biocatalysts | Conversion/Yield | Enantiomeric Excess (e.e.) | Reference |

| D-p-NO₂-phenylalanine | p-NO₂-cinnamic acid | AvPAL, PmLAAD | 71% Yield | 96% | [1][4] |

| D-phenylalanine | trans-cinnamic acid | AvPAL, PmLAAD | 82% Conversion | >99% | [3] |

| m-nitro-D-phenylalanine | m-nitro-cinnamic acid | AvPAL, PmLAAD | 96% Yield | >99% | [3] |

Experimental Protocol: One-Pot Synthesis of D-Arylalanine

This protocol is synthesized from literature describing the PAL/LAAD coupled system.[3][4]

-

Biocatalyst Preparation:

-

Prepare E. coli whole-cell biocatalysts expressing Phenylalanine Ammonia Lyase from Anabaena variabilis (AvPAL) and L-amino acid deaminase from Proteus mirabilis (PmLAAD).

-

-

Reaction Setup (Preparative Scale):

-

In a suitable reaction vessel, prepare a buffer solution (e.g., 100 mM NH₃·H₂O-NH₄Cl, pH 9.5).

-

Add the starting material, trans-cinnamic acid (e.g., 5-10 mM).

-

Add the reducing agent, ammonia-borane (NH₃BH₃), in significant molar excess (e.g., 150 mM).

-

Introduce the whole-cell biocatalysts (e.g., 15 mg/mL wet cells of each).

-

Optionally, add catalase (e.g., 200 U) to decompose any hydrogen peroxide that might be formed by side reactions, although LAAD primarily produces water.[4]

-

Incubate the reaction at a controlled temperature (e.g., 30-37 °C) with vigorous stirring for 7-24 hours.

-

-

Work-up and Isolation:

-

Terminate the reaction by acidifying the mixture to denature the enzymes.

-

Remove the cell mass by centrifugation.

-

The product can be isolated from the supernatant using techniques such as ion-exchange chromatography or crystallization.

-

Analyze the final product for yield and enantiomeric purity via chiral HPLC.

-

Final Step: Chemical Borylation

Both enzymatic pathways yield D-phenylalanine or a derivative, which must then be boronylated to produce the final D-BPA. This is a purely chemical step. The most common and effective method is a palladium-catalyzed cross-coupling reaction.[5][6]

This process typically involves:

-

Protection: The amino and carboxyl groups of D-phenylalanine are protected (e.g., as N-Boc and a benzyl ester, respectively).

-

Halogenation: A halogen (iodine or bromine) is introduced at the para-position of the phenyl ring.

-

Cross-Coupling: The protected D-4-halophenylalanine undergoes a palladium-catalyzed cross-coupling reaction with a boronating agent like bis(pinacolato)diboron.

-

Deprotection: The protecting groups on the amine, carboxyl, and boronic acid moieties are removed, typically via acid hydrolysis, to yield the final 4-Borono-D-phenylalanine.[7]

Conclusion

The synthesis of 4-Borono-D-phenylalanine from L-phenylalanine is a prime example of the power of modern chemoenzymatic cascades. By combining the high stereoselectivity of enzymes like L-amino acid deaminases and D-amino acid dehydrogenases with robust chemical transformations, researchers can efficiently perform the critical stereoinversion and borylation steps. The two primary enzymatic pathways—sequential deamination-reductive amination and dynamic kinetic resolution—both offer excellent enantioselectivity (>99% e.e.) and high yields. The choice of pathway may depend on the availability of starting materials, specific enzyme variants, and desired process economics. These methods provide a viable and scalable route to an important pharmaceutical building block, facilitating further research and application in fields such as Boron Neutron Capture Therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine | Scilit [scilit.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US20130331602A1 - Process for preparing 4-borono-l-phenylalanine - Google Patents [patents.google.com]

(2S)-2-amino-3-[4-(dihydroxyboranyl)phenyl]propanoic acid properties

An In-depth Technical Guide on (2S)-2-amino-3-[4-(dihydroxyboranyl)phenyl]propanoic acid (L-Boronophenylalanine)

Introduction

(2S)-2-amino-3-[4-(dihydroxyboranyl)phenyl]propanoic acid, commonly known as L-Boronophenylalanine (L-BPA), is a boron-containing amino acid analogue of L-phenylalanine. It is a key component in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for various cancers. This technical guide provides a comprehensive overview of the properties, mechanism of action, and experimental protocols related to L-BPA, intended for researchers, scientists, and drug development professionals.

L-BPA's utility in BNCT stems from its selective accumulation in tumor cells.[1] This selective uptake is primarily mediated by L-type amino acid transporters (LATs), which are often overexpressed in malignant cells to meet their high metabolic demands.[1][2] Once inside the tumor, the boron-10 (¹⁰B) isotope within L-BPA can be irradiated with a beam of low-energy thermal neutrons. This results in a nuclear fission reaction, producing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei that induce localized, lethal damage to the cancer cells with minimal impact on the surrounding healthy tissue.[1] Clinical trials have explored the use of L-BPA in treating aggressive cancers such as glioblastoma multiforme and recurrent head and neck cancers.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of L-BPA is presented in the table below. The limited water solubility of L-BPA often necessitates its formulation as a fructose complex (BPA-F) for intravenous administration in clinical settings.[3][5]

| Property | Value | Reference |

| CAS Number | 76410-58-7 | [1][6] |

| Molecular Formula | C₉H₁₂BNO₄ | [6] |

| Molecular Weight | 209.01 g/mol | [6] |

| Water Solubility | 1.6 g/L (0.0077 M) | [5][7] |

| Melting Point | 254-257 °C (decomposes) | [8] |

| Appearance | Off-white to light brown solid | [9] |

| Topological Polar Surface Area | 104 Ų | [6] |

| Hydrogen Bond Donor Count | 4 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Rotatable Bond Count | 4 | [6] |

Biological Properties and Mechanism of Action

L-BPA's biological activity is intrinsically linked to its role as a substrate for amino acid transporters. This section details its mechanism of cellular uptake and subsequent therapeutic action in BNCT.

Cellular Uptake and Selectivity

The selective accumulation of L-BPA in tumor cells is a critical aspect of its therapeutic efficacy. This selectivity is primarily achieved through its transport by specific amino acid transporters that are upregulated in many cancer types. The key transporters involved are:

-

L-type Amino Acid Transporter 1 (LAT1): This is the principal transporter responsible for the uptake of L-BPA into many cancer cells.[2][10] LAT1 has a high affinity for large neutral amino acids, including L-BPA.[11] Its expression is often correlated with the proliferative activity of tumors.[12]

-

L-type Amino Acid Transporter 2 (LAT2): LAT2 also contributes to the transport of L-BPA, although it is typically more expressed in normal tissues, which may affect the tumor-to-normal tissue boron concentration ratio.[2][11]

-

ATB⁰,⁺: This transporter also facilitates L-BPA uptake and could play a significant role in its accumulation in tumors, especially at the higher concentrations used in clinical settings.[2][10]

The preferential accumulation of the L-isomer over the D-isomer has been demonstrated, consistent with active transport mechanisms.[13] In melanoma, it is hypothesized that L-BPA is taken up as an analogue of natural melanin precursors.[13]

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that relies on the nuclear reaction between ¹⁰B and thermal neutrons. The process can be summarized as follows:

-

Selective Delivery: L-BPA enriched with ¹⁰B is administered to the patient, typically via intravenous infusion, and it preferentially accumulates in tumor cells.[3][4]

-

Neutron Irradiation: The tumor is then irradiated with a beam of epithermal or thermal neutrons.

-

Nuclear Fission: When a ¹⁰B atom captures a thermal neutron, it undergoes a nuclear fission reaction: ¹⁰B + n → [¹¹B]* → ⁴He (α particle) + ⁷Li + γ-rays.

-

Cellular Damage: The resulting high linear energy transfer (LET) alpha particles and lithium nuclei have a very short range in tissue (approximately 5-9 µm), which is comparable to the diameter of a single cell.[1][5] This ensures that the cytotoxic effects are highly localized to the boron-containing tumor cells, sparing adjacent healthy tissues.

The following diagram illustrates the cellular uptake and mechanism of action of L-BPA in BNCT.

Experimental Protocols

This section provides an overview of common experimental methodologies related to the synthesis and biological evaluation of L-BPA.

Synthesis of L-Boronophenylalanine

Several synthetic routes for L-BPA have been developed. A common approach involves the introduction of the dihydroxyboryl group onto a protected L-phenylalanine derivative.[5] One such method is the Palladium-catalyzed cross-coupling reaction.[5][14]

Example Protocol: Pd-catalyzed Borylation

-

Protection: The amino group of L-4-iodophenylalanine is protected, for example, with a Boc (tert-butyloxycarbonyl) group to form (S)-N-Boc-4-iodophenylalanine.

-

Borylation: The protected iodophenylalanine is reacted with a boronating agent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).

-

Deprotection: The pinacol ester and the N-Boc protecting group are removed under acidic conditions (e.g., hydrochloric acid in acetone/water) to yield L-BPA.[14][15]

-

Purification: The final product is purified by crystallization, typically by adjusting the pH of the solution.[15]

The following diagram outlines a generalized workflow for the synthesis and purification of L-BPA.

In Vitro Cellular Uptake Assay

Evaluating the uptake of L-BPA into cancer cell lines is crucial for assessing its potential efficacy for BNCT.

Protocol Outline:

-

Cell Culture: Cancer cells with known or suspected LAT1 expression are cultured to a suitable confluency in appropriate media.

-

Incubation: Cells are incubated with a known concentration of L-BPA (e.g., 100 µM) in a buffered solution (e.g., Hanks' solution) for a defined period (e.g., 5-60 minutes).[11] To determine the contribution of specific transporters, parallel experiments can be conducted in the presence of inhibitors (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid for LAT1) or in sodium-free buffer.[11][12]

-

Cell Lysis: After incubation, the cells are washed with ice-cold buffer to remove extracellular L-BPA and then lysed.

-

Boron Quantification: The intracellular boron concentration is determined using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or by derivatizing L-BPA for detection by High-Performance Liquid Chromatography (HPLC).[11][12]

Biodistribution Studies in Animal Models

In vivo studies are essential to determine the pharmacokinetics and biodistribution of L-BPA.

Protocol Outline:

-

Animal Model: An appropriate tumor-bearing animal model is used (e.g., mice with subcutaneous or intracranial tumors).[13]

-

Administration: L-BPA (often as a fructose complex) is administered to the animals, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specific dose (e.g., 250 mg/kg body weight).[3][13]

-

Tissue Collection: At various time points post-injection, animals are euthanized, and tissues of interest (tumor, blood, brain, liver, etc.) are collected.

-

Boron Measurement: The boron concentration in each tissue sample is quantified using techniques like prompt-gamma spectroscopic analysis or quantitative neutron capture radiography.[13] This allows for the determination of tumor-to-blood and tumor-to-normal-tissue boron concentration ratios, which are critical parameters for successful BNCT.[3]

Conclusion

(2S)-2-amino-3-[4-(dihydroxyboranyl)phenyl]propanoic acid is a cornerstone of modern Boron Neutron Capture Therapy. Its selective uptake into tumor cells via overexpressed amino acid transporters, particularly LAT1, allows for the targeted delivery of boron for neutron-induced cytotoxicity. While challenges such as its low water solubility remain, ongoing research into new formulations and derivatives continues to advance its clinical potential. This guide provides a foundational understanding of L-BPA's properties and applications for professionals in the field of cancer research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron neutron capture therapy for glioblastoma multiforme using p-boronophenylalanine and epithermal neutrons: trial design and early clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. L-p-Boronophenylalanine | C9H12BNO4 | CID 150315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (S)-2-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPIONIC ACID | 55-59-4 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 [pubmed.ncbi.nlm.nih.gov]

- 11. supplementai.io [supplementai.io]

- 12. L-amino acid transporter-1 and boronophenylalanine-based boron neutron capture therapy of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. EP3321272B1 - Method for preparing l-bpa - Google Patents [patents.google.com]

- 15. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]

4-Borono-D-phenylalanine (CAS 111821-49-9): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Promising Agent for Boron Neutron Capture Therapy

Introduction

4-Borono-D-phenylalanine (4-D-BPA) is a synthetic, non-proteinogenic amino acid that has garnered significant interest in the field of oncology, particularly as a boron delivery agent for Boron Neutron Capture Therapy (BNCT).[1] As the D-enantiomer of the more extensively studied 4-borono-L-phenylalanine (4-L-BPA), 4-D-BPA presents a unique profile for researchers and drug developers. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to 4-Borono-D-phenylalanine, with a focus on its application in BNCT.

Chemical and Physical Properties

4-Borono-D-phenylalanine is a white solid with the molecular formula C9H12BNO4 and a molecular weight of 209.01 g/mol .[2] Its structure consists of a D-phenylalanine backbone with a boronic acid group substituted at the para position of the phenyl ring. This boronic acid moiety is the key to its therapeutic potential in BNCT.

| Property | Value | Reference |

| CAS Number | 111821-49-9 | [3][4] |

| Molecular Formula | C9H12BNO4 | [3][4] |

| Molecular Weight | 209.01 g/mol | [2] |

| Appearance | Solid | |

| Purity | >95% to ≥97.0% (HPLC) | [2][3] |

| Optical Activity | [α]/D +6.0±1.0°, c = 0.5 in 2% HCl | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Characterization

The synthesis of enantiomerically pure 4-Borono-D-phenylalanine typically involves a multi-step process. While specific protocols for the D-isomer are not as abundant in the literature as for the L-isomer, the general strategies are applicable. Key approaches include the introduction of a boronic acid group into a protected D-phenylalanine derivative or the coupling of a boron-containing benzyl group with an amino acid precursor.[5] Chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are crucial for isolating the desired D-enantiomer from a racemic mixture.[6]

General Synthesis Workflow

Caption: General workflow for the synthesis and purification of 4-Borono-D-phenylalanine.

Experimental Protocol: Chiral HPLC Separation (Conceptual)

This protocol is a conceptual adaptation based on methods described for the separation of L- and D-isomers of boronophenylalanine.[6]

Objective: To separate D- and L-isomers of 4-boronophenylalanine.

Materials:

-

Racemic 4-boronophenylalanine

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., crown ether-based or zwitterionic)

-

Mobile phase: Perchloric acid solution (pH adjusted) or a mixture of water, acetonitrile, ethanol, and trifluoroacetic acid.[7]

-

Reference standards for 4-Borono-D-phenylalanine and 4-Borono-L-phenylalanine

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. Degas the mobile phase before use.

-

Sample Preparation: Dissolve the racemic 4-boronophenylalanine in the mobile phase to a known concentration.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Run the HPLC analysis under isocratic or gradient conditions as optimized for the specific column.

-

Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 220 nm).

-

-

Peak Identification: Identify the peaks corresponding to the D- and L-isomers by comparing their retention times with those of the reference standards.

-

Fraction Collection: If preparative separation is desired, collect the fractions corresponding to the 4-Borono-D-phenylalanine peak.

-

Purity Analysis: Analyze the collected fraction to confirm its enantiomeric purity.

Biological Activity and Mechanism of Action in BNCT

The primary application of 4-Borono-D-phenylalanine is in Boron Neutron Capture Therapy (BNCT), a binary cancer therapy.[1] The therapeutic effect of BNCT relies on a two-step process:

-

Selective Accumulation: A boron-containing compound, such as 4-Borono-D-phenylalanine, is administered to the patient and preferentially accumulates in tumor cells.

-

Neutron Irradiation: The tumor is then irradiated with a beam of low-energy (thermal) neutrons.

The stable boron-10 (¹⁰B) isotope, which is a component of natural boron, has a high propensity to capture these thermal neutrons. This capture event results in a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus. These particles have a very short path length (approximately one cell diameter), leading to highly localized and potent cell killing, thereby minimizing damage to surrounding healthy tissue.

Cellular Uptake and the Role of LAT1

The selective uptake of boronophenylalanine derivatives into tumor cells is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1).[8] LAT1 is often overexpressed in various types of cancer cells to meet their increased demand for essential amino acids for proliferation. While LAT1 shows a higher affinity for the L-isomer of amino acids, studies on the fluorinated analog, 4-borono-2-[18F]fluoro-phenylalanine, have shown that the D-isomer also accumulates in tumors, suggesting that it is also a substrate for amino acid transporters, albeit potentially with different kinetics.[9][10] A comparative study in healthy human volunteers using the fluorinated analogs showed that the D-isomer had lower activity in normal brain, liver, spleen, pancreas, and skeleton compared to the L-isomer, which could potentially lead to higher tumor-to-normal tissue ratios.[10]

Signaling Pathway of Boron Neutron Capture Therapy

Caption: The two-step mechanism of action of Boron Neutron Capture Therapy (BNCT).

Quantitative Data

Quantitative data for 4-Borono-D-phenylalanine is less prevalent in the literature compared to its L-isomer. The following tables summarize available data, primarily from studies on 4-borono-L-phenylalanine and comparative studies of the fluorinated D- and L-isomers, which can provide valuable insights.

Pharmacokinetic Parameters (Derived from 4-borono-L-phenylalanine studies)

| Parameter | Value | Species | Model | Reference |

| Half-life (t½) | 44.11 ± 8.90 min | Rat | Non-compartment | [11] |

| Cmax | 11.20 ± 1.66 µg/mL | Rat | Non-compartment | [11] |

| Tmax | 5.00 ± 0.00 min | Rat | Non-compartment | [11] |

| AUC-last | 815.05 ± 62.09 minµg/mL | Rat | Non-compartment | [11] |

| AUC-INF | 1000.10 ± 93.09 minµg/mL | Rat | Non-compartment | [11] |

Biodistribution and Tumor Uptake (Comparative data for 4-borono-2-[18F]fluoro-D/L-phenylalanine)

| Tissue | D-isomer Activity | L-isomer Activity | Species | Notes | Reference |

| Brain | Lower | Higher | Human | Healthy volunteers | [10] |

| Liver | Lower | Higher | Human | Healthy volunteers | [10] |

| Spleen | Lower | Higher | Human | Healthy volunteers | [10] |

| Pancreas | Lower | Higher | Human | Healthy volunteers | [10] |

| Skeleton | Lower | Higher | Human | Healthy volunteers | [10] |

| Urinary Bladder Wall | 0.28 mGy/MBq | Lower | Human | Healthy volunteers | [10] |

| Kidneys | 0.06 mGy/MBq | Lower | Human | Healthy volunteers | [10] |

| Effective Dose (ED) | 0.026 mSv/MBq | 0.020 ± 0.001 mSv/MBq | Human | Healthy volunteers | [10] |

Cellular Uptake of 4-borono-L-phenylalanine

| Cell Line | Boron Concentration (µg/10⁷ cells) | Incubation Time | Reference |

| MKN45 (Gastric Cancer) | 1.15 - 1.70 | 3 hours | [12] |

| GL261 (Glioblastoma) | ~8.18 | 3 hours | [8] |

| 9L (Gliosarcoma) | 0.29 ± 0.04 µg boron/10⁶ cells | 240 min | [13] |

Experimental Protocols

In Vitro Cellular Uptake Assay

This protocol is a generalized procedure based on methodologies used for assessing the uptake of boronophenylalanine derivatives in cancer cell lines.

Objective: To quantify the cellular uptake of 4-Borono-D-phenylalanine in a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., U87, GL261, MKN45)

-

Cell culture medium and supplements

-

4-Borono-D-phenylalanine solution of known concentration

-

Phosphate-buffered saline (PBS)

-

Cell counting equipment (e.g., hemocytometer or automated cell counter)

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for boron quantification

-

Nitric acid (for sample digestion)

Procedure:

-

Cell Culture: Culture the cancer cells to approximately 80% confluency in appropriate culture vessels.

-

Cell Seeding: Seed a known number of cells into multi-well plates and allow them to adhere overnight.

-

Incubation:

-

Remove the culture medium and wash the cells with PBS.

-

Add the 4-Borono-D-phenylalanine solution (at various concentrations and for different time points) to the cells.

-

Incubate at 37°C for the desired duration.

-

-

Cell Harvesting and Lysis:

-

Remove the incubation medium and wash the cells multiple times with cold PBS to remove extracellular compound.

-

Harvest the cells by trypsinization or scraping.

-

Count the number of cells.

-

Lyse the cells using an appropriate method (e.g., sonication or addition of a lysis buffer).

-

-

Sample Preparation for Boron Analysis:

-

Digest the cell lysates with nitric acid.

-

Dilute the digested samples to a suitable volume with deionized water.

-

-

Boron Quantification:

-

Analyze the boron concentration in the samples using ICP-MS or ICP-AES.

-

Express the results as boron concentration per a specific number of cells (e.g., µg/10⁷ cells).

-

In Vivo Biodistribution Study

This is a generalized protocol for assessing the biodistribution of 4-Borono-D-phenylalanine in a tumor-bearing animal model.[12]

Objective: To determine the distribution and accumulation of 4-Borono-D-phenylalanine in various tissues, including the tumor, in an animal model.

Materials:

-

Tumor-bearing animal model (e.g., nude mice with xenografts)

-

Sterile 4-Borono-D-phenylalanine solution for injection

-

Anesthesia

-

Surgical tools for tissue dissection

-

ICP-MS or ICP-AES for boron quantification

-

Nitric acid for tissue digestion

Procedure:

-

Animal Model: Establish the tumor model by subcutaneously or orthotopically implanting cancer cells into the animals. Allow the tumors to grow to a suitable size.

-

Compound Administration: Administer a known dose of 4-Borono-D-phenylalanine to the animals via an appropriate route (e.g., intravenous injection).

-

Tissue Collection:

-

At predetermined time points after administration, euthanize the animals.

-

Collect blood samples.

-

Dissect and collect the tumor and various normal tissues (e.g., brain, liver, kidney, muscle).

-

-

Sample Preparation:

-

Weigh each tissue sample.

-

Digest the tissue samples in nitric acid until completely dissolved.

-

Dilute the digested samples to a known volume.

-

-

Boron Quantification:

-

Analyze the boron concentration in each sample using ICP-MS or ICP-AES.

-

Calculate the boron concentration per gram of tissue (µg/g).

-

Determine the tumor-to-blood and tumor-to-normal tissue concentration ratios.

-

Workflow for Biodistribution Study

Caption: A typical workflow for an in vivo biodistribution study of 4-Borono-D-phenylalanine.

Conclusion

4-Borono-D-phenylalanine is a compound of significant interest for the advancement of Boron Neutron Capture Therapy. Its distinct stereochemistry compared to the more commonly studied L-isomer may offer advantages in terms of tumor-to-normal tissue accumulation ratios. While further research is needed to fully elucidate its pharmacokinetic and pharmacodynamic properties, the available data suggests its potential as a valuable tool in the development of more effective and targeted cancer therapies. This technical guide provides a foundational resource for researchers and drug development professionals to design and execute further investigations into this promising therapeutic agent.

References

- 1. Correlation between the expression of LAT1 in cancer cells and the potential efficacy of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dot | Graphviz [graphviz.org]

- 3. ntno.org [ntno.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]

- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 8. Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biodistribution and radiation dosimetry of D-isomer of 4-borono-2-[18F]fluoro-phenylalanine: A comparative PET/CT study with L-isomer in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]

- 13. meridian.allenpress.com [meridian.allenpress.com]

Solubility Profile of 4-Borono-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Borono-D-phenylalanine. Due to the limited availability of direct quantitative solubility data for the D-isomer, this document leverages data from its enantiomer, 4-Borono-L-phenylalanine, as a close surrogate. This guide offers valuable insights into its solubility in aqueous and organic solvents, alongside detailed experimental protocols for researchers to determine solubility in their specific systems of interest.

Core Solubility Data

The solubility of 4-Borono-phenylalanine is a critical parameter for its application in research and drug development, particularly in the context of Boron Neutron Capture Therapy (BNCT). While extensive data for the D-isomer is not prevalent in published literature, the data for the L-isomer provides a strong indicative profile.

Note on Enantiomers: 4-Borono-D-phenylalanine and 4-Borono-L-phenylalanine are enantiomers. While their physical properties such as solubility in achiral solvents are generally identical, differences may arise in chiral environments. The data presented below for the L-isomer is considered the best available proxy for the D-isomer in achiral solvents.

Table 1: Quantitative Solubility of 4-Borono-L-phenylalanine

| Solvent System | Temperature | Solubility | Concentration |

| Water | 25 °C | 0.72 ± 0.13 g/L | 3.44 ± 0.62 mM |

| 0.01 M Sodium Hydroxide (aq) | Not Specified | 4 mg / 10 mL | 1.91 mM |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10.94 mg/mL | 52.34 mM |

It is noted that for DMSO, achieving this solubility may require sonication and adjustment of pH to 2 with 1 M HCl. The resulting solution's stability should be considered.

Qualitative Solubility Observations:

Based on the general characteristics of boronic acids and available information, the following qualitative solubility profile can be inferred:

-

Polar Protic Solvents: Generally, boronic acids exhibit some solubility in polar protic solvents like water and alcohols (methanol, ethanol), primarily due to the potential for hydrogen bonding with the boronic acid moiety. As indicated in the quantitative data, the aqueous solubility is low.

-

Polar Aprotic Solvents: Higher solubility is often observed in polar aprotic solvents such as DMSO and DMF.

-

Nonpolar Solvents: 4-Borono-D-phenylalanine is expected to have poor solubility in nonpolar solvents like hexanes or toluene.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following established methods are recommended.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid 4-Borono-D-phenylalanine is added to a known volume of the selected solvent in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must be taken to maintain the temperature during this step.

-

Quantification: The concentration of 4-Borono-D-phenylalanine in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify boron content.

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L) at the specified temperature.

Protocol 2: Dynamic (Synthetic) Method

The dynamic, or synthetic, method involves observing the temperature at which a known composition of solute and solvent becomes a single liquid phase upon controlled heating.

Methodology:

-

Sample Preparation: A precise amount of 4-Borono-D-phenylalanine and the chosen solvent are weighed into a sealed glass vessel to create a mixture of known composition.

-

Controlled Heating: The sample is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) while being continuously stirred to ensure homogeneity.

-

Dissolution Point Determination: The mixture is monitored visually or instrumentally (e.g., using a turbidity sensor) to identify the exact temperature at which the last solid particles dissolve, resulting in a clear solution. This temperature is the solubility point for that specific concentration.

-

Solubility Curve Construction: The experiment is repeated with several different known compositions of solute and solvent to generate a series of solubility points.

-

Data Analysis: The results are plotted as solubility (e.g., in mole fraction) versus temperature to construct a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 4-Borono-D-phenylalanine using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

4-Borono-D-phenylalanine molecular weight and formula

An In-depth Technical Guide to 4-Borono-D-phenylalanine

For researchers, scientists, and drug development professionals, 4-Borono-D-phenylalanine is a compound of significant interest, primarily for its application in cancer therapy. This technical guide provides a comprehensive overview of its core properties, synthesis, and mechanism of action, with a focus on its role in Boron Neutron Capture Therapy (BNCT).

Core Molecular Data

4-Borono-D-phenylalanine is a boronated analogue of the essential amino acid phenylalanine. The presence of the boronic acid group is key to its therapeutic applications.

| Property | Value |

| Molecular Formula | C9H12BNO4[1][2] |

| Molecular Weight | 209.01 g/mol [1][2] |

| IUPAC Name | (2R)-2-amino-3-(4-boronophenyl)propanoic acid[1] |

| CAS Number | 111821-49-9[1] |

| Appearance | White to off-white powder |

| Solubility | Low water solubility[3] |

Experimental Protocols

Synthesis of 4-Borono-DL-phenylalanine via Horner-Emmons Wittig Reaction

A high-yield synthesis of 4-borono-DL-phenylalanine can be achieved through a route featuring a highly diastereoselective formation of a Z-isomer of a boron-containing dehydroamino acid derivative.[4] This method is a modification of the Horner-Emmons Wittig reaction.

Materials:

-

4-bromobenzaldehyde

-

Propane-1,3-diol

-

BF3•OEt2

-

Trimethyl borate

-

N-(benzyloxycarbonyl)phosphonoglycine ester

-

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG)

-

Anhydrous THF

-

3 M aqueous NH4Cl

Methodology:

-

Preparation of the Boronated Carbonyl Compound:

-

Commercially available 4-bromobenzaldehyde is treated with propane-1,3-diol in the presence of a catalytic amount of BF3•OEt2 in refluxing toluene to provide the corresponding acetal.[4]

-

The boronated carbonyl compound is then prepared from the acetal via a Grignard reaction with trimethyl borate in anhydrous THF at -78 °C, followed by stepwise hydrolysis.[4]

-

-

Horner-Emmons Wittig Reaction:

-

Final Product Formation:

-

Subsequent chemical modifications, including reduction and deprotection steps, yield 4-borono-DL-phenylalanine.

-

Preparation of ¹⁸F-labeled 4-Borono-L-phenylalanine for PET Imaging

Radiolabeled derivatives of 4-boronophenylalanine are crucial for positron emission tomography (PET) imaging to evaluate the accumulation of the drug in tumors before BNCT.[1][5]

Materials:

-

4-borono-L-phenylalanine

-

[¹⁸F]CH₃COOF (acetyl hypofluorite)

-

Trifluoroacetic acid (TFA)

-

Cassette-type synthesizer (e.g., CFN-MPS200)

Methodology:

-

Dissolution: 30 mg of 4-borono-L-phenylalanine is dissolved in 4 mL of trifluoroacetic acid at room temperature.[5]

-

Radiolabeling: The [¹⁸F]CH₃COOF is introduced into the solution containing 4-borono-L-phenylalanine.[5]

-

Purification: The trifluoroacetic acid is removed from the reactor under reduced pressure while maintaining a nitrogen gas flow at 120 °C.[5] The resulting 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA) is then purified using high-performance liquid chromatography (HPLC).[6]

Mechanism of Action in Boron Neutron Capture Therapy (BNCT)

4-Borono-phenylalanine is a key agent in BNCT, a targeted cancer therapy.[4] Its efficacy relies on the selective accumulation of boron-10 (¹⁰B) in tumor cells.[7] Many cancer cells overexpress L-type amino acid transporter 1 (LAT1), which facilitates the uptake of 4-borono-phenylalanine.[3][8]

Once the compound has accumulated in the tumor, the patient is irradiated with a beam of low-energy thermal neutrons. The ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[3] These particles have a short range of approximately one cell diameter, ensuring that the destructive energy is deposited primarily within the cancer cells, while sparing the surrounding healthy tissue.[3]

Caption: Mechanism of Boron Neutron Capture Therapy (BNCT).

Applications in Drug Development

The unique properties of 4-Borono-D-phenylalanine make it a valuable tool in several areas of drug development:

-

Boron Neutron Capture Therapy: It is a primary agent for BNCT in treating various cancers, including brain tumors and melanomas.[1][4]

-

Radiotracer Development: It serves as a precursor for radiolabeled compounds used in PET imaging to visualize tumors and assess their potential for BNCT.[1][6]

-

Research Tool: It is used in studies to investigate amino acid transport mechanisms and tumor biology.[1] The D-configuration offers resistance to proteolytic degradation, which is a desirable feature for therapeutic peptides.[8]

References

- 1. Buy 4-Borono-D-phenylalanine | 111821-49-9 [smolecule.com]

- 2. 4-硼-L-苯丙氨酸 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isnct.net [isnct.net]

- 7. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Commercial Availability and Technical Guide for Enantiomerically Pure 4-Borono-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure 4-Borono-D-phenylalanine, a critical boronated amino acid in medicinal chemistry and oncology. This document details its synthesis, purification, and analytical protocols, along with insights into its cellular transport mechanisms, to support its application in research and drug development, particularly in the field of Boron Neutron Capture Therapy (BNCT).

Commercial Availability

4-Borono-D-phenylalanine is a synthetic compound available from various chemical suppliers.[1] The enantiomerically pure D-form is offered by several vendors, often with high purity levels suitable for research and development purposes. Below is a summary of commercially available options.

| Supplier | Product Name/Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich (Merck) | 4-Borono-D-phenylalanine (Aldrich-68047) | ≥97.0% (HPLC) | - | $915.00 |

| Fisher Scientific | Sigma Aldrich 4-Borono-D-Phenylalanine | - | 100 mg | - |

| Alkali Scientific | 4-Borono-ᴅ-phenylalanine (68047-250MG) | - | 250 mg | - |

| Smolecule | 4-Borono-D-phenylalanine (S755330) | - | - | - |

Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. The L-enantiomer and the racemic DL-mixture are also commercially available from suppliers like Thermo Scientific Chemicals, Boron Molecular, and MyBioSource.[2][3][4]

Key Applications in Research

4-Borono-D-phenylalanine and its L-enantiomer are primarily investigated for their role in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment.[1] The underlying principle of BNCT involves the selective delivery of a boron compound to cancer cells.[1] Upon exposure to a neutron beam, the boron-10 isotope undergoes a nuclear reaction, releasing high-energy alpha particles that can eradicate nearby cancer cells with minimal damage to surrounding healthy tissue.[1][5]

The utility of 4-boronophenylalanine in BNCT stems from its structural similarity to the amino acid phenylalanine. Cancer cells often exhibit an increased uptake of amino acids to support their rapid proliferation.[1] This increased demand is met by the overexpression of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), on the surface of various cancer cells.[6] 4-boronophenylalanine is transported into cells primarily through these L-system amino acid transport pathways.[1]

Signaling and Transport Pathways

The cellular uptake of 4-boronophenylalanine is a critical factor for its efficacy in BNCT. The L-type amino acid transporter 1 (LAT1) and L-type amino acid transporter 2 (LAT2) have been shown to transport 4-boronophenylalanine in a sodium-independent manner.[1] Additionally, the sodium-dependent transporter ATB0,+ also demonstrates positive transport activity for this compound.[1] The following diagram illustrates the primary transport mechanism of 4-Borono-D-phenylalanine into a cancer cell.

Caption: Cellular uptake of 4-Borono-D-phenylalanine via LAT1 transporter.

Experimental Protocols

Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine

While the focus of this guide is the D-enantiomer, detailed synthesis protocols are more readily available for the L-enantiomer. These methods can often be adapted for the synthesis of the D-enantiomer by starting with the corresponding D-configured precursor. A common method involves a palladium-catalyzed cross-coupling reaction.[7][8]

Example Protocol: Palladium-Catalyzed Cross-Coupling

This protocol is adapted from the synthesis of L-BPA from a 4-iodo-L-phenylalanine derivative.

-

Reaction Setup: In a flask, dissolve the N-protected 4-iodo-D-phenylalanine derivative in a suitable solvent.

-

Reagent Addition: Add bis(pinacolato)diboron as the boron source.

-

Catalyst Introduction: Introduce a palladium catalyst, such as [PdCl2(PPh3)2], to the reaction mixture.

-

Reaction Conditions: Heat the mixture under an inert atmosphere. The reaction progress can be monitored by techniques like TLC or HPLC.

-

Workup and Purification: After the reaction is complete, perform an appropriate workup to isolate the protected 4-borono-D-phenylalanine derivative. Purification is typically achieved through column chromatography.

-

Deprotection: Remove the protecting groups to yield the final enantiomerically pure 4-Borono-D-phenylalanine.[7][8]

The following diagram outlines a general workflow for the synthesis and purification of 4-boronophenylalanine.

Caption: General workflow for the synthesis of 4-Borono-D-phenylalanine.

Chiral Separation and Analysis

Ensuring the enantiomeric purity of 4-Borono-D-phenylalanine is crucial for its application in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.[9]

General Chiral HPLC Protocol:

-

Column Selection: Utilize a chiral stationary phase (CSP) capable of resolving the enantiomers of 4-boronophenylalanine.

-

Mobile Phase: Prepare an appropriate mobile phase, which is typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the 4-boronophenylalanine sample in the mobile phase or a compatible solvent.

-

Injection and Separation: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

-

Detection: Use a suitable detector, such as a UV detector, to monitor the elution of the enantiomers.

-

Quantification: The enantiomeric excess can be calculated by comparing the peak areas of the D- and L-enantiomers.

In Vitro Cellular Uptake Assay

This protocol provides a framework for assessing the uptake of 4-Borono-D-phenylalanine in cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line (e.g., 9L gliosarcoma cells) to an appropriate confluency in a suitable medium.[10]

-

Incubation: Expose the cells to a defined medium containing a known concentration of 4-Borono-D-phenylalanine for a specific duration.[10]

-

Washing: After incubation, rapidly wash the cells with a cold buffer to remove any extracellular 4-Borono-D-phenylalanine.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Boron Quantification: Determine the intracellular boron concentration using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Direct-Current Plasma Atomic Emission Spectroscopy (DCP-AES).[10]

-

Data Analysis: Normalize the boron content to the number of cells or total protein content to determine the uptake of 4-Borono-D-phenylalanine.

This technical guide provides foundational information for researchers and professionals working with enantiomerically pure 4-Borono-D-phenylalanine. For specific applications, further optimization of these protocols may be necessary.

References

- 1. Buy 4-Borono-D-phenylalanine | 111821-49-9 [smolecule.com]

- 2. 4-Borono-L-phenylalanine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. mybiosource.com [mybiosource.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. scilit.com [scilit.com]

- 8. academic.oup.com [academic.oup.com]

- 9. EP2865682B1 - Process for preparing 4-Borono-L-Phenylalanine - Google Patents [patents.google.com]

- 10. Mechanisms of transport of p-borono-phenylalanine through the cell membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Boron in the Amino Acid World: A Technical Guide to its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The realm of naturally occurring amino acids is vast and well-explored, yet the incorporation of boron into these fundamental building blocks of life remains a scientific frontier. This technical guide delves into the natural occurrence of "boronated amino acids," a term that requires careful clarification. Contrary to what the name might imply, there are no known naturally occurring amino acids that feature a direct, covalent carbon-boron (C-B) or nitrogen-boron (N-B) bond synthesized through natural biological pathways. However, the intricate dance of boron with amino acid moieties is evident in complex natural products, most notably in the boron-containing macrolide antibiotics.

This guide provides a comprehensive overview of these fascinating molecules, with a special focus on boromycin, a unique natural product that incorporates the amino acid D-valine. We will explore the organisms that produce these compounds, the biosynthetic pathways that assemble them, their mechanisms of action, and the analytical techniques employed for their isolation and characterization. This document aims to serve as a foundational resource for researchers interested in the unique biochemistry of boron and its potential applications in drug discovery and development.

Unraveling the Term: "Boronated Amino Acids" in Nature

The term "boronated amino acid" can be misleading in the context of natural products. Scientific literature to date has not identified any organism that naturally synthesizes an amino acid with a direct C-B or N-B bond. Recent breakthroughs have shown that such bonds can be created biosynthetically by genetically engineered bacteria, highlighting the novelty of this chemistry in a biological context.

In nature, the association between boron and amino acids is more subtle. The primary examples are complex molecules where an amino acid is a structural component, but the boron atom is integrated elsewhere, typically as a borate ester. The most prominent and well-studied of these are the boron-containing polyether macrolide antibiotics.

Key Naturally Occurring Boron-Containing Metabolites with Amino Acid Moieties

The most significant examples of naturally occurring compounds that bring boron and amino acids into proximity are produced by bacteria of the genus Streptomyces.

Boromycin

Boromycin, first isolated from Streptomyces antibioticus, holds the distinction of being the first discovered natural product containing boron. Its intricate structure features a 32-membered macrolide ring that chelates a central boron atom. Crucially, this macrodiolide structure is esterified with two molecules of D-valine, an amino acid. The boron atom is not directly bonded to the valine but is integral to the overall three-dimensional structure of the molecule.

Producing Organism: Streptomyces antibioticus and other Streptomyces species.

Aplasmomycin

Aplasmomycin, produced by the marine-derived Streptomyces griseus, is another boron-containing macrolide antibiotic. Similar to boromycin, it features a large macrolide ring with a central boron atom. However, aplasmomycin does not contain an amino acid moiety.

Producing Organism: Streptomyces griseus.

Quantitative Data on Biological Activity

While precise data on the natural concentration of these compounds is scarce, their potent biological activities have been quantified. The following table summarizes the inhibitory concentrations of boromycin against various pathogens.

| Compound | Target Organism | Activity Metric | Concentration | Reference |

| Boromycin | Mycobacterium tuberculosis | MIC₅₀ | 80 nM | [1] |

| Boromycin | Plasmodium falciparum (asexual stages) | IC₅₀ | ~1 nM | [2][3] |

| Boromycin | Plasmodium falciparum (stage V gametocytes) | IC₅₀ | 8.5 ± 3.6 nM | [2][3] |

Biosynthesis of Boron-Containing Macrolides

The biosynthesis of boromycin and aplasmomycin is a complex process orchestrated by large, multi-enzyme complexes known as polyketide synthases (PKS). These enzymatic assembly lines construct the macrolide backbone from simple precursor units.

The biosynthesis can be conceptually broken down into the following stages:

-

Backbone Assembly: The macrolide backbone is assembled by Type I Polyketide Synthases from precursor molecules such as acetate, propionate (derived from methionine), and glycerol.

-

Cyclization: The linear polyketide chain is cyclized to form the characteristic macrolide ring.

-

Incorporation of Boron: Boric acid is incorporated into the macrolide structure, forming a stable borate ester complex. Studies suggest that boron is incorporated after the formation of the macrocyclic ring.[4]

-

Tailoring Reactions: In the case of boromycin, the D-valine moieties are attached to the macrolide core. The origin of the D-valine is believed to be L-valine, which undergoes epimerization during the biosynthetic process.

Figure 1: Conceptual workflow of the biosynthesis of boron-containing macrolides.

Mechanism of Action

Boromycin and aplasmomycin exhibit their antimicrobial activity primarily by acting as ionophores. They disrupt the integrity of the cell membrane by facilitating the transport of cations, particularly potassium ions (K⁺), across the membrane. This leads to a collapse of the membrane potential and ultimately cell death.

Figure 2: Boromycin's ionophoric mechanism of action.

Experimental Protocols

The isolation and characterization of boron-containing macrolides from Streptomyces cultures involve a multi-step process. The following is a generalized protocol based on common practices for the purification of secondary metabolites from actinomycetes.

Fermentation of Streptomyces

-

Strain and Culture Conditions: Streptomyces antibioticus or Streptomyces griseus is cultured in a suitable liquid medium. The composition of the medium can be optimized for antibiotic production and may include sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and trace elements. Boric acid may be added to the medium to enhance the production of boron-containing metabolites.

-

Fermentation Parameters: The fermentation is carried out in shake flasks or a fermenter under controlled conditions of temperature (typically 28-30°C), pH, and aeration for a period of several days.

Extraction of Crude Metabolites

-

Separation of Biomass and Supernatant: The culture broth is centrifuged to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant and/or the mycelial cake (after homogenization) are extracted with a water-immiscible organic solvent such as ethyl acetate or butanol. The organic phase, containing the desired metabolites, is collected.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Purification of Boron-Containing Macrolides

-

Chromatography: The crude extract is subjected to one or more chromatographic steps for purification.

-

Silica Gel Chromatography: A common first step is column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Further purification is typically achieved using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing the target compound.

Structural Characterization

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and ¹¹B NMR) is employed to elucidate the detailed chemical structure of the molecule. ¹¹B NMR is particularly crucial for confirming the presence and chemical environment of the boron atom.

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule.

Figure 3: General workflow for the isolation and characterization of boron-containing macrolides.

Conclusion and Future Perspectives